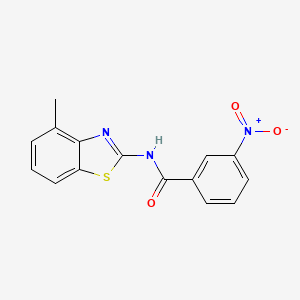

N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-4-2-7-12-13(9)16-15(22-12)17-14(19)10-5-3-6-11(8-10)18(20)21/h2-8H,1H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPKHNRQXHYCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Two-Step Condensation Approach

The most widely documented method involves:

- Synthesis of 4-methyl-1,3-benzothiazol-2-amine.

- Amide coupling with 3-nitrobenzoyl chloride.

Step 1: Preparation of 4-Methyl-1,3-benzothiazol-2-amine

Reaction Conditions:

- Reactants: 2-Amino-4-methylthiophenol and chloroacetic acid.

- Solvent: Concentrated HCl (3–5 M).

- Temperature: Reflux at 110–120°C for 6–8 hours.

- Yield: 78–85% after recrystallization in ethanol.

Mechanism: Acid-catalyzed cyclization forms the benzothiazole core through nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration.

Step 2: Amide Coupling with 3-Nitrobenzoyl Chloride

Reaction Protocol:

Critical Notes:

One-Pot Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to reduce reaction times:

Procedure:

- Combine 4-methyl-1,3-benzothiazol-2-amine (1.0 equiv), 3-nitrobenzoic acid (1.1 equiv), and POCl₃ (3.0 equiv) in acetonitrile.

- Irradiate at 150°C (300 W) for 15 minutes.

- Quench with ice-water, extract with EtOAc, and purify via recrystallization.

Advantages:

Industrial-Scale Production Considerations

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Two-Step Condensation | 72–80 | 18–24 hours | High | Moderate |

| Microwave-Assisted | 82–87 | 15 minutes | Moderate | High |

| Industrial Crystallization | 85–90 | 8–12 hours | Very High | Low |

Trade-offs: Microwave methods favor time-sensitive projects, while industrial crystallization maximizes yield for bulk production.

Challenges and Solutions

Common Issues

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Oxidation: The methyl group on the benzothiazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Electrophiles such as halogens, nitrating agents.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Formation of N-(4-methyl-1,3-benzothiazol-2-yl)-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Formation of N-(4-carboxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide.

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Position and Activity :

- Benzothiazole Substitutions : Methyl (4-position) and chloro (6-position) groups improve anticonvulsant activity in semicarbazone derivatives . Methoxy groups (5-position, as in MMV001239) are linked to antiparasitic activity .

- Benzamide Modifications : The nitro group at the 3-position (target compound) is structurally analogous to 3-nitro derivatives in and , which are used in high-throughput antiviral screens .

Biological Activity Trends :

- Anticonvulsant Activity : Semicarbazone-linked benzothiazoles with 6-chloro/4-methyl substituents show 100% protection in MES models, suggesting that electron-withdrawing groups enhance efficacy .

- Enzyme Inhibition : Carbamothioyl-linked benzamides () demonstrate moderate kinase inhibition (scores: 0.5–0.8), highlighting the importance of the carbamothioyl linker for binding .

Purity: Commercially available analogs (e.g., ) often have >90% purity, critical for reliable bioassays .

Biological Activity

Overview

N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic organic compound belonging to the benzothiazole derivative class. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this compound, particularly its mechanisms of action, enzyme inhibition properties, and potential therapeutic uses.

- Molecular Formula : C16H13N3O3S

- Molecular Weight : 327.36 g/mol

- CAS Number : 825598-04-7

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The nitro and benzothiazole groups are crucial for its biological interactions, allowing the compound to bind to target proteins through various mechanisms such as:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their function.

- Protein-Ligand Interactions : It may also interact with proteins through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysfunction.

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Butyrylcholinesterase | Competitive inhibition | |

| Specific kinases | Non-competitive inhibition |

2. Antiparasitic Activity

Research has shown that benzothiazole derivatives exhibit antiparasitic properties. This compound has been evaluated for its efficacy against various parasites, potentially serving as a lead compound in drug development for parasitic diseases.

3. Antitumor Activity

Recent studies have explored the antitumor effects of benzothiazole derivatives. Preliminary results suggest that this compound may exhibit cytotoxic effects on cancer cell lines.

Study on Enzyme Inhibition

A study conducted by Hutchinson et al. demonstrated that derivatives similar to this compound could inhibit butyrylcholinesterase (BChE) effectively. The study utilized molecular docking and kinetic analysis to confirm the binding affinity and inhibitory effects on BChE, suggesting potential applications in Alzheimer's disease treatment .

Antiparasitic Evaluation

Another study evaluated the antiparasitic activity of benzothiazole derivatives against Leishmania species. The results indicated significant inhibition of parasite growth, highlighting the potential therapeutic application of this compound in treating leishmaniasis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 4-methyl-1,3-benzothiazol-2-amine. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are optimal for solubility and reaction efficiency .

- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions (e.g., hydrolysis of the acyl chloride) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity. Confirm purity via TLC and HPLC .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify hydrogen/carbon environments and verify substituent positions (e.g., nitro group at C3 of benzamide) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 328.05 for C15H11N3O3S) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., nitro stretching at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity and biological interactions?

- Methodological Answer : The nitro group at C3 acts as a strong electron-withdrawing group, polarizing the benzamide ring. This enhances electrophilicity at the amide carbonyl, potentially improving binding to nucleophilic residues (e.g., serine in enzymes). Comparative studies with analogs (e.g., hydroxyl or methoxy substituents) show reduced activity, suggesting the nitro group’s electronic effects are critical for target engagement .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinase targets). Parameterize the nitro group’s partial charges using density functional theory (DFT) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100-ns simulations in GROMACS) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystal structures (e.g., hydrogen bonds with active-site residues) .

Q. How can crystallographic data resolve structural ambiguities and inform drug design?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (solvent: DCM/methanol). Refine data using SHELXL to determine bond angles, torsion angles, and packing interactions .

- Twinning Analysis : For challenging crystals, employ SHELXD to resolve twinning and assign correct space groups .

- Electrostatic Potential (MEP) Mapping : Correlate nitro group orientation with electrostatic complementarity to targets (e.g., thrombin’s S1 pocket) .

Comparative and Mechanistic Questions

Q. How does the 4-methyl group on the benzothiazole ring affect solubility and bioavailability?

- Methodological Answer :

- LogP Measurement : Compare partition coefficients (e.g., shake-flask method) with non-methylated analogs. The methyl group increases hydrophobicity (LogP ~2.8 vs. ~2.2 for H-substituted analogs), reducing aqueous solubility but improving membrane permeability .

- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanosuspensions can mitigate solubility limitations .

Q. What experimental assays are recommended to evaluate its mechanism of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates. IC50 values can be determined via dose-response curves .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., kinase domains) .

- Cellular Uptake Studies : Fluorescently tag the compound and monitor intracellular accumulation via confocal microscopy .

Data Contradictions and Validation

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays). Ensure consistent cell lines/passage numbers .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Orthogonal Techniques : Confirm target engagement via thermal shift assays (TSA) and isothermal titration calorimetry (ITC) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.